molecular formula C18H32O B14167059 9,12,15-Octadecatrien-1-ol, (9Z,12Z,15Z)- CAS No. 2774-90-5

9,12,15-Octadecatrien-1-ol, (9Z,12Z,15Z)-

Cat. No.: B14167059
CAS No.: 2774-90-5
M. Wt: 264.4 g/mol
InChI Key: IKYKEVDKGZYRMQ-UHFFFAOYSA-N
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Description

9,12,15-Octadecatrienol, also known as linolenyl alcohol, is an unsaturated fatty alcohol with the molecular formula C18H32O. It is characterized by the presence of three double bonds located at the 9th, 12th, and 15th carbon atoms in the carbon chain. This compound is commonly found in various plant oils and is known for its potential health benefits and applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,12,15-Octadecatrienol can be achieved through the reduction of linolenic acid, which is an omega-3 fatty acid commonly found in plant oils. The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the unsaturated bonds .

Industrial Production Methods

Industrial production of 9,12,15-Octadecatrienol often involves the extraction of linolenic acid from plant sources such as flaxseed oil, followed by its reduction to the corresponding alcohol. The extraction process includes solvent extraction and purification steps to isolate linolenic acid, which is then subjected to reduction using industrial-scale reducing agents .

Chemical Reactions Analysis

Types of Reactions

9,12,15-Octadecatrienol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9,12,15-Octadecatrienol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9,12,15-Octadecatrienol involves its interaction with cell membranes, where it can modulate membrane fluidity and permeability. It also acts as a precursor for the synthesis of signaling molecules such as eicosanoids, which play a role in inflammatory responses. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,12,15-Octadecatrienol is unique due to its three double bonds, which confer distinct chemical and biological properties. Its unsaturated nature makes it more reactive and versatile in various chemical reactions compared to its saturated counterparts .

Properties

CAS No.

2774-90-5

Molecular Formula

C18H32O

Molecular Weight

264.4 g/mol

IUPAC Name

octadeca-9,12,15-trien-1-ol

InChI

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,6-7,9-10,19H,2,5,8,11-18H2,1H3

InChI Key

IKYKEVDKGZYRMQ-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCCO

Origin of Product

United States

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